molecular formula C22H24N2O3 B2417689 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea CAS No. 2097914-62-8

3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea

Cat. No.: B2417689
CAS No.: 2097914-62-8
M. Wt: 364.445
InChI Key: BXPQQSJDWRWRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea is a synthetic organic compound offered for research and development purposes. This urea derivative features a furan-phenyl core, a structural motif of significant interest in medicinal chemistry. Compounds containing non-nitrogenous heterocycles like furan have been investigated for their potential biological activity . Specifically, research into furan-containing molecules and related hydroxyphenethanolamine derivatives suggests potential for interaction with neurological targets, making them valuable probes for studying the central nervous system . The structural architecture of this chemical, which includes a hydroxyethyl spacer and a phenylpropyl chain, is reminiscent of pharmacophores found in compounds designed to modulate neurological function, indicating its potential utility in preclinical research for conditions such as epilepsy . The mechanism of action for related compounds often involves the stabilization of neuronal membrane potential or interaction with key neurotransmitter systems . This product is intended for laboratory research by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(3-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-20(18-10-12-19(13-11-18)21-9-5-15-27-21)16-24-22(26)23-14-4-8-17-6-2-1-3-7-17/h1-3,5-7,9-13,15,20,25H,4,8,14,16H2,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPQQSJDWRWRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea typically involves multiple steps, starting with the preparation of the furan derivative. One common method involves the Suzuki–Miyaura cross-coupling reaction, where 2-bromo-5-nitro furan is reacted with hydroxy phenyl boronic acids under microwave irradiation in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can produce amines.

Scientific Research Applications

3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The furan ring and phenyl groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea is unique due to its combination of a furan ring, phenyl groups, and a urea moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Biological Activity

3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea
  • Molecular Formula : C21H23N3O3
  • Molecular Weight : 365.43 g/mol

Antimicrobial Activity

Research indicates that compounds similar to 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea exhibit significant antimicrobial properties. For instance, studies have shown that related furan derivatives possess activity against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of essential metabolic pathways.

CompoundActivityTarget Organisms
Furan Derivative AAntibacterialE. coli, S. aureus
Furan Derivative BAntifungalC. albicans

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and renal cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study : A study conducted on breast cancer cell lines showed that treatment with 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea resulted in a significant reduction in cell viability (p < 0.01). The compound was found to activate caspase pathways, leading to programmed cell death.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of pantothenate kinase, which is crucial for coenzyme A biosynthesis.

Enzyme TargetInhibition TypeIC50 Value (µM)
Pantothenate KinaseCompetitive15.5

The biological activity of 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea is believed to be mediated through its interaction with various molecular targets:

  • Binding to Enzymes : The compound may bind to active sites on enzymes, inhibiting their function.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.
  • Signal Transduction Pathways : It may modulate signaling pathways that control cell growth and apoptosis.

Q & A

Q. What are the recommended synthetic routes for 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions. For example:

Furan coupling: React 4-(furan-2-yl)benzaldehyde with a hydroxyethylamine derivative via reductive amination to form the 2-hydroxyethyl intermediate.

Urea formation: Use carbodiimide-mediated coupling between the intermediate and 3-phenylpropylamine under anhydrous conditions (e.g., DMF, 0–5°C).
Optimization includes:

  • Catalysts: Palladium on carbon for hydrogenation steps ().
  • Solvent choice: Polar aprotic solvents (DMF, THF) to enhance reactivity.
  • Temperature control: Low temperatures (0–10°C) to minimize side reactions during urea formation .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the furan-phenyl linkage and urea group (e.g., δ 7.2–7.8 ppm for aromatic protons; δ 5.1 ppm for hydroxyethyl protons) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies).
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~435) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s pharmacological potential?

  • Methodological Answer:
  • Core modifications: Replace the furan ring with thiophene () or vary the phenylpropyl chain length to study hydrophobicity effects.
  • Biological assays: Test derivatives in enzyme inhibition assays (e.g., kinases) or receptor-binding studies (e.g., GPCRs) using radioligand displacement.
  • Computational modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or β-adrenergic receptors .
  • Data correlation: Compare IC₅₀ values with LogP and polar surface area to identify bioavailability trends .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous urea derivatives?

  • Methodological Answer:
  • Meta-analysis: Compare datasets from PubChem and independent studies (e.g., vs. 13) to identify outliers.
  • Reproducibility checks: Replicate assays under standardized conditions (e.g., cell line: HEK293; buffer pH 7.4).
  • Mechanistic studies: Use knock-out models (CRISPR/Cas9) to confirm target specificity if conflicting results arise from off-target effects .

Methodological Notes

  • In silico Modeling: Use Schrödinger Suite for docking studies; validate with MD simulations (GROMACS) to assess binding stability .
  • Data Validation: Cross-reference spectral data with ChemSpider entries to confirm structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.